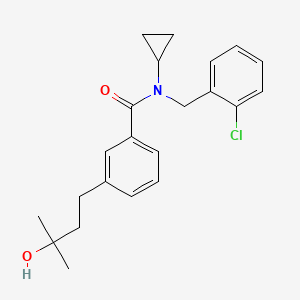

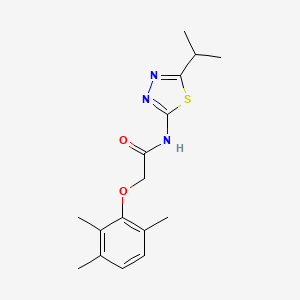

![molecular formula C18H21N3O2 B5588774 1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of spiro compounds involves intricate synthetic routes to achieve the desired complex molecular architecture. For example, a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones starting from 3-chloromethylene-2-indolones and Danishefsky's diene through several steps including cycloadduct formation and transformations to derive spiro compounds in satisfactory overall yield (Beccalli et al., 2003). This example illustrates the complexity and creativity required in the synthesis of spiro compounds similar to the molecule of interest.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spiro-linked systems, where two or more rings are joined at a single atom. The structure of “1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6(1'H)-dione” would be expected to exhibit unique stereochemistry and spatial arrangement due to its spiro configuration, which can influence its physical and chemical properties.

Chemical Reactions and Properties

Spiro compounds participate in various chemical reactions, including cycloadditions, which are pivotal in extending their spiro-frameworks and introducing functional groups. For instance, 1,3-dipolar cycloaddition reactions have been employed to construct spiro systems with high regioselectivity and yield, demonstrating the versatility of spiro compounds in organic synthesis (Hussein et al., 2018).

科学的研究の応用

Synthesis Techniques

Rhodium(II)-Carbenoid C–H Insertion : This method involves using Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions to prepare spiro compounds like spiro[4.4]nonane-, spiro[4.5]decane-, and spiro[4.6]undecane-α,β′-diones from 1-diazo-4-(2,2-ethylenedioxycycloalkan-1-yl)butan-2-one intermediates. This technique results in both spiro and trans-bicyclic derivatives (Aburel, Romming, & Undheim, 2000).

New Synthetic Pathways : A novel synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones was developed, starting from 3-chloromethylene-2-indolones and Danishefsky's diene. The process involves multiple steps leading to various spiro-compound derivatives (Beccalli, Clerici, & Gelmi, 2003).

One-Pot Domino Processes : Utilizing trimethylamine in aqueous solution, one-pot three-component domino processes have been established for the regioselective formation of spiro[chromene-4,3'-indoline] and spiro(indoline-3,4'-pyrano[3,2-h]quinoline) (Pogosyan, Pogosyan, & Harutyunyan, 2020).

Chemical Properties and Characterization

Enantio- and Diastereo-Selective Synthesis : Spirocyclic diones like (R)-spiro[4.4]nonane-1,6-dione, (R)-spiro[4.5]decane-1,6-dione, and (R)-spiro[5.5] undecane-1,7-dione, and corresponding cis,cis-diols were synthesized using asymmetric alkylation and reduction. These processes employed C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary (Suemune, Maeda, Kato, & Sakai, 1994).

Ionic Liquid-Based Synthesis : HOAc-mediated domino reactions in ionic liquid [Bmim]Br were used for constructing spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones. This method involves in situ generation of 1,3-dienes and subsequent Diels–Alder reactions (Yang, Sun, & Yan, 2018).

Applications in Materials Science

- Toughening Polylactide : (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione was synthesized and used in Diels-Alder reactions to prepare spiro derivatives for toughening polylactide. This approach leads to high molecular weight polymers with significant improvements in toughness (Jing & Hillmyer, 2008).

特性

IUPAC Name |

1',5,7-trimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-16-8-20-10-17(2,14(16)22)11-21(9-16)18(20)12-6-4-5-7-13(12)19(3)15(18)23/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVLWLRVLYBEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

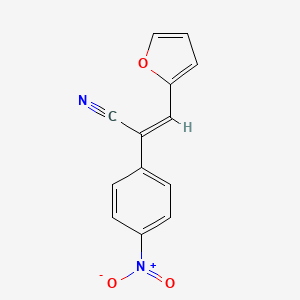

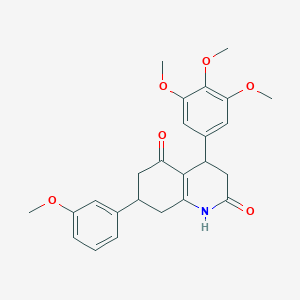

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)

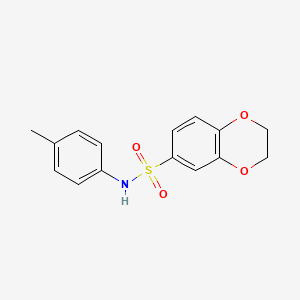

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)

![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)

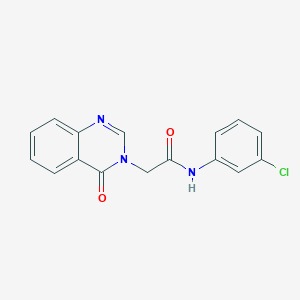

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)

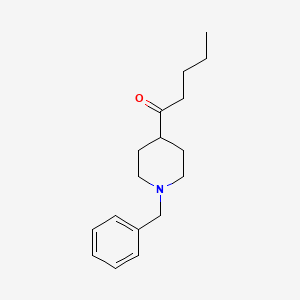

![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)